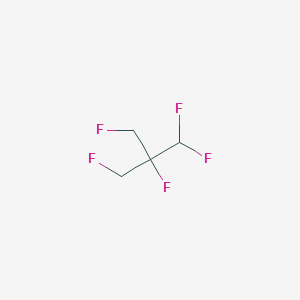
1,1,2,3-Tetrafluoro-2-(fluoromethyl)propane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,2,3-Tetrafluoro-2-(fluoromethyl)propane is a fluorinated organic compound with the molecular formula C4H5F5 It is a derivative of propane where multiple hydrogen atoms are replaced by fluorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,3-Tetrafluoro-2-(fluoromethyl)propane typically involves the fluorination of appropriate hydrocarbon precursors. One common method is the direct fluorination of propane derivatives using elemental fluorine or other fluorinating agents under controlled conditions. The reaction conditions often include low temperatures and the presence of catalysts to ensure selective fluorination and to minimize side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The process is designed to maximize yield and purity while ensuring safety and environmental compliance.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,2,3-Tetrafluoro-2-(fluoromethyl)propane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form fluorinated alcohols or ketones.
Reduction: Reduction reactions can convert it to less fluorinated derivatives.
Substitution: It can participate in nucleophilic substitution reactions where fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated alcohols, while substitution reactions can produce a variety of fluorinated organic compounds.
Wissenschaftliche Forschungsanwendungen
1,1,2,3-Tetrafluoro-2-(fluoromethyl)propane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Its unique properties make it useful in studying the effects of fluorinated compounds on biological systems.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 1,1,2,3-Tetrafluoro-2-(fluoromethyl)propane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorine atoms in the compound can influence its binding affinity and reactivity, leading to specific biological or chemical outcomes. The pathways involved may include inhibition or activation of specific enzymes or modulation of receptor activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,2,2-Tetrafluoroethane: Another fluorinated propane derivative with similar properties but different fluorination patterns.
1,1,2,2-Tetrafluoro-3-(fluoromethyl)propane: A closely related compound with a different arrangement of fluorine atoms.
Uniqueness
1,1,2,3-Tetrafluoro-2-(fluoromethyl)propane is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. This makes it valuable for applications requiring precise control over reactivity and stability.
Eigenschaften
CAS-Nummer |
65781-27-3 |
|---|---|
Molekularformel |
C4H5F5 |
Molekulargewicht |
148.07 g/mol |
IUPAC-Name |
1,1,2,3-tetrafluoro-2-(fluoromethyl)propane |
InChI |
InChI=1S/C4H5F5/c5-1-4(9,2-6)3(7)8/h3H,1-2H2 |
InChI-Schlüssel |
JZIORNIBAKEGFB-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(CF)(C(F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


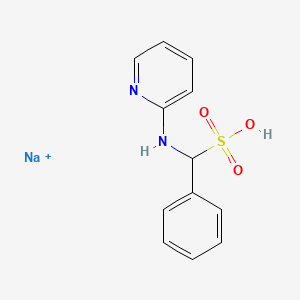

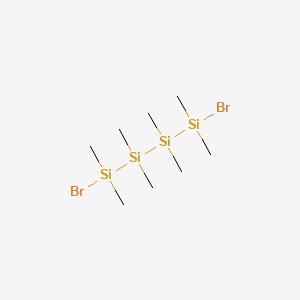


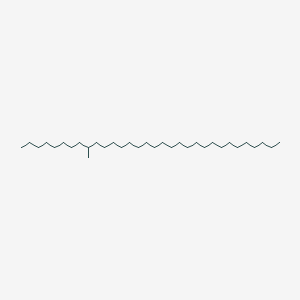

silane](/img/structure/B14469852.png)
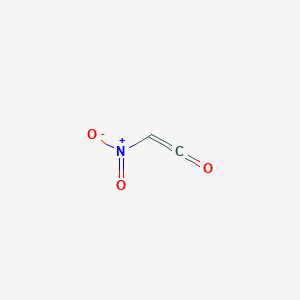

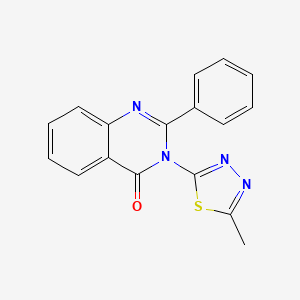
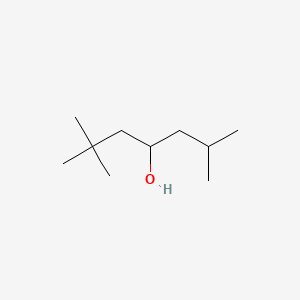

![sodium;2-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-4-nitrophenolate;cobalt(3+)](/img/structure/B14469882.png)
